4-(3-chlorophenyl)oxazol-2(3H)-one
Description
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) |
InChI Key |
PBOPIPVREAEXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=COC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Chlorophenyl Oxazol 2 3h One and Analogues
Foundational Synthetic Routes to the Oxazol-2(3H)-one Ring System
The formation of the oxazol-2(3H)-one scaffold is a key step in the synthesis of 4-(3-chlorophenyl)oxazol-2(3H)-one. Various methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.
Condensation and Cyclization Strategies (e.g., from α-hydroxy ketones, α-bromo ketones)
Classical approaches to the oxazol-2(3H)-one ring often rely on the condensation and subsequent cyclization of suitable precursors. One common method involves the reaction of α-hydroxy ketones with a source of the carbonyl group, such as phosgene (B1210022) or its derivatives. For the synthesis of the target compound, this would begin with 2-hydroxy-1-(3-chlorophenyl)ethan-1-one.
Another well-established route utilizes α-halo ketones as starting materials. For instance, α-bromo-3'-chloroacetophenone can be reacted with a cyanate (B1221674) source or undergo a multi-step conversion involving the introduction of a nitrogen-containing group followed by cyclization. rsc.org The reaction of α-halo ketones with amides, followed by cyclization, is a known method for forming oxazoles, which can be further functionalized. researchgate.net A patent describes the synthesis of a similar structure, 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazol-5-one, starting from α-p-chlorophenyl glycine, which undergoes reaction with trifluoroacetic acid and solid phosgene. google.com
A highly efficient, metal-free [3+2] cyclization/rearrangement reaction has been developed for the synthesis of multisubstituted trifluoromethyloxazolines from α-hydroxyketones and trifluoromethyl N-acylhydrazones. rsc.org This highlights the ongoing development of novel cyclization strategies.
Table 1: Examples of Condensation/Cyclization Precursors
| Precursor Type | Example for Target Synthesis | Reagent for Cyclization |
| α-hydroxy ketone | 2-hydroxy-1-(3-chlorophenyl)ethan-1-one | Phosgene or equivalent |
| α-bromo ketone | α-bromo-3'-chloroacetophenone | Cyanate or multi-step |
| α-amino acid | α-(3-chlorophenyl)glycine | Trifluoroacetic acid, solid phosgene |
Tandem Reactions and One-Pot Syntheses
Modern synthetic chemistry increasingly favors tandem or one-pot reactions, which enhance efficiency by combining multiple steps in a single reaction vessel. Several such strategies have been applied to the synthesis of oxazole (B20620) and oxazolone (B7731731) derivatives.
A catalyst-free tandem rearrangement/aziridination/ring-expansion reaction of sulfilimines and diazo compounds provides a concise route to oxazol-2(3H)-ones. researchgate.net This method avoids the need for high temperatures or metal catalysts often required in classical syntheses. researchgate.net Another approach involves an acid-promoted multicomponent tandem cyclization of arylglyoxal monohydrates, nitriles, and various C-nucleophiles, which proceeds via a Robinson-Gabriel-type reaction to form fully substituted oxazoles.
For the synthesis of related oxazoles, a one-pot propargylation/cycloisomerization tandem process using p-toluenesulfonic acid monohydrate as a bifunctional catalyst has been developed, starting from propargylic alcohols and amides. researchgate.net Furthermore, copper-catalyzed tandem decyclization-cyclization of N-alkynyl-3-hydroxyisoindolin-1-ones offers a selective synthesis of ortho-(2-oxazolyl)phenyl ketones. nih.gov
Table 2: Selected Tandem/One-Pot Reactions for Oxazol(on)e Synthesis
| Reaction Type | Starting Materials | Key Features |
| Rearrangement/Aziridination/Ring-Expansion | Sulfilimines, Diazo compounds | Catalyst-free, concise researchgate.net |
| Multicomponent Tandem Cyclization | Arylglyoxal monohydrates, Nitriles, C-nucleophiles | Acid-promoted, high diversity |
| Propargylation/Cycloisomerization | Propargylic alcohols, Amides | Brønsted acid-catalyzed researchgate.net |
| Decyclization-Cyclization | N-Alkynyl-3-hydroxyisoindolin-1-ones | Copper-catalyzed, selective nih.gov |
Metal-Catalyzed and Organocatalyzed Approaches
Both metal and organocatalysis have emerged as powerful tools for the synthesis of oxazol-2(3H)-ones and their derivatives, often offering milder reaction conditions and improved selectivity.
Metal-Catalyzed Approaches: Palladium-catalyzed reactions are prominent in this area. For instance, the coupling of N-alkynyl tert-butyloxycarbamates with aryl halides provides a convenient route to diversely substituted oxazolones. organic-chemistry.org Another palladium-catalyzed method involves the intramolecular cyclization of N-alkynyl alkyloxycarbamates to yield 4-halo-oxazolones, which can serve as precursors for further cross-coupling reactions. organic-chemistry.org
Iron catalysis has been employed for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols through a hydrogen transfer mechanism. acs.org While not directly yielding the oxazol-2(3H)-one, this demonstrates the utility of iron in related heterocycle synthesis.
Organocatalyzed Approaches: A novel transition-metal-free, thiol-based organophotocatalyst has been used for the singlet-oxygen-mediated tandem oxidative cyclization of enamines to produce substituted oxazoles. rsc.org Additionally, a Brønsted acid-catalyzed cyclization of α-diazoketones with amides or thioamides, using trifluoromethanesulfonic acid (TfOH), provides a metal-free route to 2,4-disubstituted oxazoles and thiazoles. acs.org
Strategies for Introducing and Modifying the Phenyl Ring and Chlorine Substituent
The introduction of the 3-chlorophenyl group at the 4-position of the oxazol-2(3H)-one ring can be achieved either by starting with a pre-functionalized precursor or by modifying the ring system after its formation.
Direct C-Arylation Approaches
Direct C-H arylation of a pre-formed oxazol-2(3H)-one ring is an attractive and atom-economical strategy. While specific examples for this compound are not prevalent in the provided search results, related methodologies suggest its feasibility. For instance, radical C-H arylation of oxazoles with aryl iodides has been reported, utilizing Cs₂CO₃ as a base and dppf as an electron-transfer mediator. acs.org This method offers a route to 2-aryloxazoles, and similar principles could potentially be adapted for C4-arylation of the oxazolone ring.
Copper-catalyzed S-arylation of furanose-fused oxazolidine-2-thiones with aryl iodides has also been demonstrated, highlighting the use of copper in C-heteroatom bond formation on related heterocyclic systems. nih.gov
Functional Group Interconversions on Precursor Molecules
A more common strategy involves the use of precursor molecules that already contain the 3-chlorophenyl moiety. solubilityofthings.comfiveable.meimperial.ac.uk This approach relies on the principles of functional group interconversion to prepare the necessary starting materials for the cyclization reactions described in section 2.1.
For example, the synthesis could start with 3-chlorobenzaldehyde (B42229). This aldehyde can be converted into the required α-hydroxy ketone or α-bromo ketone through established organic transformations. evitachem.com Similarly, 3-chlorobenzoic acid or its derivatives can serve as precursors.
The process of converting one functional group into another is a fundamental concept in organic synthesis. solubilityofthings.comfiveable.meimperial.ac.uk For instance, a carboxylic acid can be reduced to a primary alcohol, which can then be oxidized to an aldehyde. fiveable.me Halogenation reactions can introduce the chloro-substituent onto an aromatic ring if not already present. solubilityofthings.com These interconversions allow for the flexible design of synthetic routes starting from readily available materials.
Regioselective Synthesis of 3-Chlorophenyl Derivatives
The regioselective synthesis of this compound is crucial to ensure the desired isomer is obtained, as the position of the chloro substituent on the phenyl ring can significantly impact the molecule's properties. Several general synthetic strategies for oxazolones can be adapted for the specific synthesis of this derivative.
One common approach involves the condensation of a suitable precursor followed by cyclization. For the synthesis of this compound, this could start from 3-chlorobenzaldehyde or 3-chlorophenylacetic acid. For instance, the reaction of 3-chlorobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, known as the Van Leusen reaction, can yield the corresponding oxazole.
Alternatively, the condensation of an α-hydroxy ketone with a cyanate or a related reagent can form the oxazol-2(3H)-one ring. Another classical method is the Erlenmeyer-Plochl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone. While broadly applicable, achieving high regioselectivity in these methods often depends on the careful choice of starting materials and reaction conditions.
A plausible synthetic route could involve the cyclization of a derivative of 3-chlorophenylacetic acid. For example, conversion of 3-chlorophenylacetic acid to its corresponding α-amino or α-hydroxy derivative would provide a key intermediate for subsequent cyclization to the oxazolone ring.
While specific literature detailing a high-yield, regioselective synthesis exclusively for this compound is not abundant, the principles of established oxazole and oxazolone syntheses provide a clear framework for its preparation. The choice of the 3-substituted starting material is the primary determinant of the final product's regiochemistry.
Derivatization Strategies for Expanding Chemical Space of this compound Analogues
Once the this compound core is synthesized, further diversification can be achieved through various derivatization strategies. These modifications can be targeted at the nitrogen atom of the oxazolone ring, the chlorophenyl moiety, or the C5 position of the heterocyclic ring.
N-Substitution at the 3-Position.nih.govmdpi.com
The nitrogen atom at the 3-position of the oxazol-2(3H)-one ring is a key site for derivatization, allowing for the introduction of a wide range of substituents. N-alkylation and N-arylation are common strategies to explore the structure-activity relationships of this class of compounds.
N-Alkylation: The N-alkylation of related heterocyclic systems is well-documented and can be achieved under various conditions. For instance, the alkylation of pyrimidinones (B12756618) has been successfully carried out using alkylating agents like 2-chloroacetamide (B119443) and diethyl 2-bromomalonate in the presence of a base such as potassium carbonate in acetone. la-press.org A general method for the N-alkylation of pyrazoles involves the use of trichloroacetimidates as alkylating agents in the presence of a catalytic amount of camphorsulfonic acid (CSA) in dichloromethane. mdpi.com These methods could potentially be applied to this compound to introduce various alkyl groups at the N3 position.
A study on the N-alkylation of 1H-indazole derivatives highlighted the influence of reaction conditions on regioselectivity. The use of sodium hydride in tetrahydrofuran (B95107) was found to favor N-1 alkylation. la-press.org Such findings are crucial when considering the potential for competing O-alkylation in oxazol-2(3H)-one systems.
Interactive Table: Examples of N-Alkylation on Related Heterocycles
| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) |
| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃ | Acetone | N1-(Acetamido)pyrimidin-2-one derivative | 60 |
| 4-(Trichloromethyl)pyrimidin-2(1H)-one | Diethyl 2-bromomalonate | K₂CO₃ | Acetone | N1-(Diethyl malonato)pyrimidin-2-one derivative | 95 |
| 4-Chloro-1H-pyrazole | (1-Phenylethyl) trichloroacetimidate | CSA | DCE | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 77 |
| 1H-Indazole | Alkyl bromide | NaH | THF | N-1-Alkylindazole | >99 (regioselectivity) |
N-Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the N-arylation of heterocycles. For example, the N-arylation of 4-chloroquinazolines with various anilines has been achieved using microwave irradiation in a THF/water mixture, providing the corresponding 4-anilinoquinazolines in good yields. researchgate.net Although this is an example of amination, the principle of N-arylation is similar. The Chan-Lam coupling, which utilizes boronic acids as the aryl source in the presence of a copper catalyst, is another viable method for N-arylation and has been successfully applied to 1,2,3-triazoles. nih.gov
Modifications on the Chlorophenyl Moiety
The 3-chlorophenyl group of this compound offers another handle for chemical modification. The chlorine atom can be replaced or used as a directing group for further substitution on the aromatic ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for the modification of aryl chlorides. mdpi.com These reactions allow for the formation of new carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This strategy could be employed to replace the chlorine atom with various alkyl, alkenyl, or aryl groups, thus generating a diverse library of analogues. The success of such a reaction would depend on the stability of the oxazolone ring under the reaction conditions. For example, the Suzuki cross-coupling of bromo-substituted quinazolines with boronic acid pinacol (B44631) esters has been successfully demonstrated. mdpi.com
Electrophilic aromatic substitution on the chlorophenyl ring is another potential derivatization pathway. The chlorine atom is an ortho-, para-director, which would direct incoming electrophiles to the positions ortho and para to the chlorine. However, the oxazolone ring system's electronic properties will also influence the regioselectivity of such reactions.
Substitutions at the 5-Position of the Oxazolone Ring.nih.govresearchgate.net
Introducing substituents at the C5 position of the oxazolone ring can significantly alter the molecule's shape and electronic properties. This position can be functionalized through various synthetic strategies.
One approach involves the use of a "halogen dance" reaction, where a halogen atom is induced to migrate from one position to another on the heterocyclic ring under the influence of a strong base. researchgate.net This has been demonstrated on oxazoles, where a 5-iodooxazole (B2690904) can rearrange to a 4-iodooxazole. A similar strategy could potentially be explored to introduce a handle for substitution at the C5 position.
Another strategy is to start with a precursor that already contains a functional group at the position that will become C5 of the oxazolone ring. For instance, palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates has been used to synthesize 4-halo-oxazolones. nih.gov These halogenated oxazolones can then serve as precursors for further derivatization at the C4 position via cross-coupling reactions. A similar concept could be applied to introduce a handle at the C5 position.
Furthermore, direct lithiation of the oxazolone ring followed by quenching with an electrophile is a potential method for introducing substituents. The regioselectivity of the lithiation would be influenced by the directing effects of the existing substituents.
A study on the dearomative cycloaddition of 2-phenyloxazole (B1349099) with acrylonitrile (B1666552) demonstrates a [2π + 2π] cycloaddition, leading to a fused bicyclic system. acs.org While not a direct substitution at C5, it highlights the reactivity of this position and the potential for cycloaddition reactions to create novel scaffolds based on the oxazolone core.
Interactive Table: Examples of C5-Position Modification on Related Heterocycles
| Heterocycle | Reaction Type | Reagents | Product | Key Feature |
| 5-Iodooxazole | Halogen Dance | Lithium diisopropylamide | 4-Iodooxazole | Halogen migration to an adjacent position |
| N-Alkynyl alkyloxycarbamate | Intramolecular Cyclization | Pd(PPh₃)₄, CuCl₂ | 4-Halo-oxazolone | Precursor for further substitution |
| 2-Phenyloxazole | [2π + 2π] Cycloaddition | Acrylonitrile, photocatalyst | 2-Oxa-4-azabicyclo[3.2.0]hept-3-ene derivative | Functionalization via cycloaddition at C4-C5 bond |
Biological Activities and Mechanistic Insights of 4 3 Chlorophenyl Oxazol 2 3h One Derivatives
Modulation of Specific Molecular Targets
The versatility of the 4-(3-chlorophenyl)oxazol-2(3H)-one core structure allows for modifications that can tune its binding affinity and selectivity for various molecular targets. This has led to the development of derivatives with specific inhibitory or modulatory effects on receptors and enzymes involved in a multitude of disease processes.
Sigma Receptor Binding and Selectivity (σ1, σ2)
Derivatives of benzo[d]oxazol-2(3H)-one have been identified as highly selective ligands for the sigma-1 (σ1) receptor. nih.gov The benzoxazolone moiety itself appears to confer a preference for σ1 sites. nih.gov The affinity and selectivity of these compounds are significantly influenced by the type and position of substituents on the N-benzyl ring. nih.gov
For instance, compounds with a chloro, hydrogen, fluoro, or methyl group in the para-position of the N-benzyl ring exhibit higher affinity for σ1 receptors compared to their ortho-substituted counterparts. nih.gov Notably, a chloro-substituted derivative demonstrated the highest affinity and selectivity, with Ki values of 0.1 nM for σ1 receptors and 427 nM for σ2 receptors, resulting in a selectivity ratio (Kiσ2/Kiσ1) of 4270. nih.gov This makes these derivatives some of the most selective σ1 receptor-preferring ligands currently known. nih.gov Another example, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor antagonist, has been shown to mitigate the neurotoxic effects of methamphetamine in vitro by reducing reactive oxygen/nitrogen species and the activation of caspases. nih.gov
Table 1: Sigma Receptor Binding Affinity of a Cl-Substituted Benzo[d]oxazol-2(3H)-one Derivative
| Receptor | Ki (nM) | Selectivity Ratio (Kiσ2/Kiσ1) |
| σ1 | 0.1 | 4270 |
| σ2 | 427 | |
| Data sourced from Zampieri et al., 2009. nih.gov |
Enzyme Inhibition Profiles
The this compound scaffold and its analogs have been investigated for their ability to inhibit a variety of enzymes, demonstrating their potential as therapeutic agents for a range of conditions.
Acid Ceramidase (AC): A novel class of substituted oxazol-2-one-3-carboxamides has been designed as inhibitors of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. nih.gov Optimization of initial hits led to the identification of potent AC inhibitors with favorable physicochemical and metabolic properties. nih.gov For example, 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide showed target engagement in human neuroblastoma cells and a desirable pharmacokinetic profile in mice. nih.gov Further lead optimization of benzoxazolone carboxamides resulted in a piperidine (B6355638) derivative that demonstrated target engagement in animal models of neuropathic lysosomal storage diseases. nih.gov
c-Met Kinase: The c-Met receptor tyrosine kinase is a crucial player in cell proliferation, invasion, and survival, and its abnormal activation is linked to various cancers. nih.gov While direct inhibition of c-Met by this compound is not explicitly detailed, related heterocyclic compounds like substituted 6-pheny-3H-pyridazin-3-ones are reported as potent c-Met kinase inhibitors. nih.gov The development of small-molecule c-Met inhibitors is an active area of research, with compounds like Crizotinib and Capmatinib being approved for cancer treatment. nih.govselleckchem.com
Notum Carboxylesterase: Notum is a carboxylesterase that negatively regulates Wnt signaling by removing a palmitoleate (B1233929) group from Wnt proteins. nih.gov Inhibition of Notum is a potential therapeutic strategy for diseases like cancer and neurodegenerative disorders. nih.gov Potent inhibitors of Notum include 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, which were developed through optimization of a crystallographic fragment screening hit. nih.gov One such inhibitor, Carboxylesterase-IN-3, exhibits an IC50 of less than or equal to 10 nM. medchemexpress.com
DNA Gyrase: Quinolone compounds are known to trap DNA gyrase, a bacterial enzyme that supercoils DNA, leading to DNA breaks and cell death. nih.gov While the direct action of this compound on DNA gyrase is not specified, the broader class of compounds that interact with DNA topoisomerases is relevant. For instance, the fluoroquinolone ciprofloxacin (B1669076) targets both DNA gyrase and topoisomerase IV. nih.gov
5-Lipoxygenase (5-LOX): The enzyme 5-lipoxygenase is involved in the synthesis of leukotrienes, which are inflammatory mediators. nih.gov Dual inhibitors of cyclooxygenase (COX) and 5-LOX are being developed as anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov While a direct link to this compound is not established, the development of 5-LOX inhibitors is a significant area of therapeutic research. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cell signaling and is often overexpressed in cancer cells. nih.gov Dual inhibitors of EGFR and VEGFR-2 are being explored as a cancer treatment strategy. nih.govrsc.org While not directly a this compound derivative, S-alkylated quinazolin-4(3H)-ones have been synthesized as dual EGFR/VEGFR-2 kinase inhibitors. nih.govrsc.org
Cyclin-Dependent Kinase 2 (CDK2): Information on the direct inhibition of CDK2 by this compound derivatives is not readily available in the provided search results.
Telomerase: Telomerase is an enzyme essential for the proliferation of most tumor cells by maintaining telomere length. nih.gov Inhibition of telomerase has been shown to limit the growth of human cancer cells. nih.gov While specific inhibition by this compound is not mentioned, telomerase remains an important target for anti-cancer therapies, with inhibitors like BIBR1532 being investigated. nih.gov
Interaction with Dopaminergic and Serotoninergic Receptors
The search results did not provide specific information regarding the interaction of this compound derivatives with dopaminergic and serotoninergic receptors.
Histone Methyllysine Reader Protein (e.g., CDYL) Modulation
The search results did not provide specific information on the modulation of histone methyllysine reader proteins like CDYL by this compound derivatives.
Elucidation of Cellular and Biochemical Pathways
The modulation of molecular targets by this compound and its derivatives has profound effects on cellular signaling pathways, particularly the Wnt signaling cascade.
Perturbation of Wnt Signaling Cascades
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and development. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. researchgate.net Notum carboxylesterase acts as a negative regulator of Wnt signaling. nih.govnih.gov Therefore, inhibitors of Notum can restore Wnt signaling. nih.govnih.gov
Derivatives of 5-phenyl-1,3,4-oxadiazol-2(3H)-one, which are potent Notum inhibitors, have been shown to restore the activation of Wnt signaling in the presence of Notum in cell-based reporter gene assays. nih.gov This perturbation of the Wnt signaling cascade by inhibiting its negative regulator highlights a key mechanism through which these compounds can exert their biological effects. nih.govnih.gov Perturbations in the Wnt pathway, either through genetic or pharmacological means, have been shown to have significant effects on developmental processes and disease progression. nih.govnih.gov
Inhibition of Tubulin Polymerization
The disruption of microtubule dynamics is a validated and effective strategy in cancer chemotherapy. Microtubules, which are crucial components of the cytoskeleton, are formed by the dynamic polymerization of α- and β-tubulin heterodimers. nih.gov Inhibitors of this process can arrest cells in mitosis, leading to apoptotic cell death.
While direct studies on this compound are not extensively documented in this specific context, related heterocyclic structures containing the oxazole (B20620) or isoxazole (B147169) core have demonstrated potent tubulin polymerization inhibitory activity. For instance, a series of nih.govnih.govOxazolo[5,4-e]isoindoles has been identified as promising tubulin polymerization inhibitors. nih.gov The most active compound from this series was found to impair the assembly of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in mesothelioma cells. nih.gov Similarly, certain oxadiazole derivatives have been synthesized and shown to inhibit tubulin polymerization at sub-micromolar concentrations, causing mitotic arrest in human epidermoid tumor cells. nih.gov These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the curved-to-straight conformational change required for tubulin incorporation into microtubules. The structural similarities suggest that the this compound scaffold could serve as a promising framework for the design of new antimitotic agents that function by inhibiting tubulin polymerization.
Mechanisms Underlying Antimicrobial Action
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Oxazolone (B7731731) and its derivatives have been recognized for their broad-spectrum biological activities, including antimicrobial effects. nih.govnih.gov The mechanisms through which these compounds exert their antimicrobial effects are multifaceted and can depend on the specific substitutions on the core structure.
One primary mechanism involves the disruption of the bacterial cell membrane. Studies on amphiphilic oxazoline-based synthetic polymers have shown that these molecules can cause significant damage to the cell membrane of clinically relevant pathogens like Staphylococcus aureus, while leaving the cell wall intact. nih.gov This membrane disruption is a key factor in their bactericidal activity.
Another sophisticated mechanism observed for some oxazolone derivatives is the interference with bacterial communication systems, specifically quorum sensing (QS). QS regulates the expression of virulence factors in many pathogenic bacteria. nih.gov A study on 5(4H)-oxazolone-based sulfonamides revealed their ability to reduce biofilm formation and diminish the production of virulence factors in both Pseudomonas aeruginosa and S. aureus. nih.gov In silico modeling suggested that these compounds could bind to and block QS receptors, thereby disrupting the signaling pathway that controls bacterial virulence. nih.gov Furthermore, some oxazoline-based compounds have been shown to potentially interact with bacterial DNA, which could interfere with bacterial division. nih.gov
Molecular Basis of Anticancer Activity (e.g., cell cycle arrest mechanisms)
The anticancer potential of oxazolone derivatives is a significant area of research, with many studies highlighting their ability to inhibit the growth of various tumor cell lines. nih.govresearchgate.netresearchgate.net A key molecular basis for this activity is the induction of cell cycle arrest, a critical checkpoint that prevents damaged cells from proliferating. nih.gov
Derivatives based on the oxazole and isoxazole scaffold have been shown to arrest the cell cycle at different phases. For example, a series of 4-phenoxy-phenyl isoxazoles, identified as inhibitors of acetyl-CoA carboxylase (an enzyme involved in fatty acid synthesis), were found to induce cell cycle arrest at the G0/G1 phase in a dose-dependent manner in breast cancer cells (MDA-MB-231). nih.gov In contrast, some nih.govnih.govOxazolo[5,4-e]isoindole derivatives, which act as tubulin polymerization inhibitors, cause cell cycle arrest at the G2/M phase. nih.gov Other related heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, have demonstrated the ability to arrest the cell cycle at either the S phase or the G2/M phase, depending on the specific cancer cell line. nih.gov This arrest is often a prelude to apoptosis, or programmed cell death, which is another crucial mechanism of their anticancer action. The induction of apoptosis by these compounds can be triggered through the inhibition of key survival proteins or the activation of pro-apoptotic pathways. nih.gov
| Compound Class | Cell Line | Cell Cycle Arrest Phase | Reference |
| 4-Phenoxy-phenyl isoxazoles | MDA-MB-231 | G0/G1 | nih.gov |
| nih.govnih.govOxazolo[5,4-e]isoindoles | DMPM | G2/M | nih.gov |
| Pyrazolo[3,4-b]pyridines | Hela | S Phase | nih.gov |
| Pyrazolo[3,4-b]pyridines | MCF7 | G2/M | nih.gov |
Anti-inflammatory Mechanisms (e.g., modulation of arachidonic acid metabolism)
Inflammation is a complex biological response implicated in numerous diseases. Oxazolone derivatives have been reported to possess anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions. researchgate.netcrpsonline.com A primary pathway involved in inflammation is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) (PGs) and leukotrienes.
The anti-inflammatory effects of heterocyclic compounds are often attributed to their ability to modulate this pathway. For instance, a study on a novel triazole derivative, LQFM-096, demonstrated its ability to inhibit hyperalgesia induced by prostaglandin (B15479496) E2 (PGE2), a key product of the COX pathway. nih.gov This compound also reduced PGE2 levels in inflammatory exudates, indicating an inhibitory effect on the arachidonic acid cascade. nih.gov While direct studies on the effect of this compound derivatives on arachidonic acid metabolism are limited, their structural relation to known anti-inflammatory agents suggests they may act through similar mechanisms, such as the inhibition of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Some oxazolone derivatives have been specifically noted as potential hypoglycemic and immunomodulatory agents. researchgate.net
Structure-Activity Relationships (SAR) and Structural Determinants of Biological Profile
The biological activity of this compound derivatives is intricately linked to their chemical structure. The nature and position of substituents on both the phenyl ring and the oxazolone core play a critical role in determining their potency and selectivity.
Role of the 3-Chlorophenyl Moiety in Target Recognition and Potency
The presence and position of a halogen atom on the phenyl ring is a common feature in many biologically active molecules, often enhancing their potency. The 3-chlorophenyl group in the this compound scaffold is expected to significantly influence its interaction with biological targets.
Structure-activity relationship (SAR) studies on related heterocyclic compounds have consistently highlighted the importance of halogen substituents. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, derivatives bearing a halogenated phenyl ring, such as N-(4-chlorophenyl), were among the most active antimicrobial agents. nih.gov This enhanced activity was attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov Similarly, in a study of 1,3,4-oxadiazol-2(3H)-one derivatives as fatty acid amide hydrolase (FAAH) inhibitors, the inclusion of halogen atoms was found to be favorable, with a 4-chloro derivative showing promising inhibition. researchgate.net
The position of the chloro substituent is also crucial. For 4-isoxazolyl-1,4-dihydropyridines, a para-chloro substitution resulted in greater activity than meta- or ortho-chloro substitutions. nih.gov This suggests that the electronic and steric properties conferred by the chlorine atom at a specific position are critical for optimal binding to the target protein. The 3-chloro substitution in the this compound core likely plays a key role in target recognition and potency through a combination of electronic effects and by providing a key interaction point within the binding pocket of its molecular target.
Influence of Substituents on the Oxazol-2(3H)-one Core (C4, C5, N3 positions)
The biological profile of oxazolone derivatives is highly dependent on the substitution pattern around the heterocyclic core. The C4, C5, and N3 positions of the oxazol-2(3H)-one ring are key sites for modification to modulate activity.
The C2 and N3 positions also play a role in defining the pharmacological profile. SAR studies on various oxazolone derivatives have shown that different substituents at these positions can lead to a spectrum of biological activities. researchgate.net For example, in a series of 5(4H)-oxazolone-based sulfonamides, the nature of the aryl group attached to the sulfonamide moiety (linked to the oxazolone core) had a profound impact on antimicrobial activity. nih.gov Shifting from a phenyl group to a 2-pyridyl group, for instance, led to an increase in antibacterial activity against certain strains. nih.gov
Table of SAR Findings for Oxazolone and Related Derivatives
| Scaffold Position | Substituent Effect | Biological Activity | Reference |
| Phenyl Ring | Halogenated phenyl (e.g., 4-chloro) | Increased antimicrobial activity due to high lipophilicity | nih.gov |
| Phenyl Ring | p-Chloro > m-Chloro > o-Chloro | Increased calcium channel interaction | nih.gov |
| C4 of Oxazolone | Introduction of exocyclic double bond | Allows for diverse derivatization leading to various biological activities | nih.govresearchgate.net |
| N/A | 2-Pyridyl group vs. Phenyl group | Increased antibacterial activity against specific strains | nih.gov |
| Phenyl Ring | Electron-donating groups at meta/para | Enhanced anti-diabetic activity | researchgate.net |
Bioisosteric and Scaffold Hopping Approaches in Activity Optimization
In the quest to refine the pharmacological profile of lead compounds, medicinal chemists frequently employ strategies such as bioisosteric replacement and scaffold hopping. These techniques are pivotal in optimizing potency, selectivity, and pharmacokinetic properties. While specific research on the bioisosteric and scaffold hopping modifications of this compound is not extensively documented in publicly available literature, we can infer potential optimization pathways by examining studies on structurally related motifs, such as the 4-aryl-oxazolone core and compounds bearing a chlorophenyl group.
Bioisosteric Replacements: Fine-Tuning Molecular Interactions
Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or mitigating unwanted effects. For a molecule like this compound, which possesses monoamine oxidase (MAO) inhibitory activity, several bioisosteric modifications could be envisioned to modulate its potency and selectivity.
One common strategy involves the replacement of the core heterocyclic ring. For instance, in the development of MAO inhibitors, various heterocyclic scaffolds are explored to optimize interactions with the enzyme's active site. A pertinent example is the bioisosteric replacement of an amide group with a 1,2,4-oxadiazole (B8745197) ring, which has been shown to yield potent and selective human MAO-B inhibitors. nih.gov This suggests that the oxazolone ring in this compound could potentially be replaced by other five-membered heterocycles like 1,2,4-oxadiazole or 1,2,3-triazole to modulate activity. nih.gov
Another key area for bioisosteric modification is the chlorophenyl substituent. The chlorine atom at the meta-position of the phenyl ring is crucial for the compound's activity. Its electronic and steric properties can be mimicked by other functional groups to fine-tune the molecule's interaction with the target protein. For example, trifluoromethyl (-CF3) or cyano (-CN) groups can be considered as bioisosteres for the chlorine atom, as they share similar electron-withdrawing properties.
A study on 1,2,4-oxadiazole substituted benzamides containing a pyrazole (B372694) ring demonstrated that the introduction of fluorine and chlorine atoms on the benzene (B151609) ring was beneficial for enhancing insecticidal activity. nih.gov This highlights the importance of the nature and position of halogen substituents in determining biological activity.
The following table illustrates potential bioisosteric replacements for different moieties of this compound based on common practices in medicinal chemistry.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Oxazol-2(3H)-one Ring | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole, Thiazolidinedione | To alter electronic properties, hydrogen bonding capacity, and metabolic stability. |
| 3-Chlorophenyl Group | 3-Trifluoromethylphenyl, 3-Cyanophenyl, Pyridyl, Thienyl | To modify electronic and steric interactions with the target protein. |
| Phenyl Ring | Pyridine, Thiophene, Furan | To introduce heteroatoms that can alter solubility, polarity, and potential for new interactions. |
Scaffold Hopping: Exploring New Chemical Space
Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, while preserving the orientation of key functional groups responsible for biological activity. This strategy is often employed to discover novel intellectual property, improve physicochemical properties, or escape from known toxicological liabilities associated with a particular scaffold.
For this compound, a scaffold hopping strategy could involve replacing the oxazolone core with other heterocyclic systems known to be "privileged scaffolds" in medicinal chemistry. A study focused on identifying novel MAO-B inhibitors utilized a scaffold hopping approach starting from a thiazolidinedione (TZD) class of compounds. nih.gov This led to the discovery of several new potent inhibitors, demonstrating the utility of this strategy in the context of MAO inhibition.
Another relevant example is the design of benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives as selective aldehyde dehydrogenase 1A1 inhibitors, which was achieved through a scaffold hopping approach from indole-2,3-diones. nih.gov This highlights how different benzofused heterocyclic systems can be explored to achieve desired biological activities.
The table below presents potential scaffold hops for the this compound core, drawing inspiration from known pharmacophores with similar biological activities.
| Original Scaffold | Potential Hopped Scaffolds | Rationale for Hopping |
| 4-Aryl-oxazol-2(3H)-one | Benzo[d]oxazol-2(3H)-one, Imidazolidinone, Aryl-2-amino pyrimidine (B1678525) | To explore novel chemical space, improve drug-like properties, and identify new intellectual property. |
In a study on NLRP3 inhibitors, a scaffold hopping from a known inhibitor led to the discovery of new imidazolidinone derivatives with improved physicochemical properties and good anti-inflammatory effects. nih.gov Similarly, a scaffold hopping strategy was employed to generate new aryl-2-amino pyrimidine analogs that inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov These examples underscore the power of scaffold hopping in generating novel and improved therapeutic agents.
Future Prospects and Emerging Research Directions for 4 3 Chlorophenyl Oxazol 2 3h One Scaffold
Rational Design of Highly Selective and Potent Analogues
The future development of therapeutics based on the 4-(3-chlorophenyl)oxazol-2(3H)-one scaffold hinges on the principles of rational drug design. This approach utilizes an understanding of a biological target's structure and the compound's structure-activity relationships (SAR) to create analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Research on related heterocyclic structures provides a roadmap for this process. For instance, studies on oxazolo[3,4-a]pyrazine derivatives have demonstrated that systematic modification of substituents can lead to significant improvements in antagonist potency for targets like the neuropeptide S receptor (NPSR). nih.gov Similarly, research into 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents revealed that the strategic placement of hydroxyl and amino groups on the aromatic rings was crucial for enhancing biological activity. mdpi.com
For the this compound scaffold, future design strategies would likely involve:
Exploring Substitutions on the Phenyl Ring: Modifying the position and nature of substituents on the 3-chlorophenyl ring to probe interactions with the target's binding pocket. This could involve introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.
Modifying the Oxazolone (B7731731) Core: Investigating bioisosteric replacements for the oxazolone ring to improve metabolic stability or introduce new interaction points.
Appending Functional Groups: Adding diverse functional groups at the N-3 position of the oxazolone ring to explore new chemical space and potentially engage different regions of a target protein.
A hypothetical SAR study for the 4-phenyl-oxazol-2(3H)-one scaffold, illustrating the principles of rational design, is presented below.
Table 1: Illustrative Structure-Activity Relationship (SAR) for a Generic 4-Phenyl-oxazol-2(3H)-one Scaffold
| Compound | R1 (Phenyl Ring Substitution) | R2 (N-3 Position Substitution) | Relative Potency | Key Insight |
| Parent | H | H | 1x | Baseline activity. |
| Analog 1A | 3-Cl | H | 5x | The 3-chloro substitution significantly enhances potency, highlighting a key interaction zone. |
| Analog 1B | 4-Cl | H | 3x | Positional isomerism is critical; the 3-position is preferred over the 4-position. |
| Analog 2A | 3-Cl | Methyl | 4.5x | Small alkyl groups at N-3 are tolerated but may slightly decrease potency compared to N-H. |
| Analog 2B | 3-Cl | Benzyl | 12x | A larger aromatic group at N-3 may access an additional binding pocket, boosting potency. |
Note: This table is for illustrative purposes to demonstrate the principles of rational design and does not represent actual experimental data for the specified compounds.
Exploration of Novel Molecular Targets
A key aspect of future research will be the identification of new biological targets for the this compound scaffold. Privileged scaffolds, like the oxazolone core, often exhibit activity against multiple targets, opening up possibilities for repurposing and new therapeutic applications.
Target deconvolution and screening campaigns are essential in this endeavor. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share structural motifs with the target compound, were screened against a panel of kinases. This led to the discovery of their inhibitory activity against PKBβ/AKT2, a key enzyme in glioma oncogenic pathways. nih.gov This demonstrates that a scaffold initially explored for one purpose can find new life as an inhibitor for an entirely different class of proteins.
Future research directions for target discovery for the this compound scaffold could include:
High-Throughput Screening: Testing the compound against large libraries of enzymes, receptors, and ion channels.
Chemoproteomics: Using chemical probes based on the scaffold to identify binding partners in complex biological samples.
Phenotypic Screening: Evaluating the compound's effect on cell behavior (e.g., proliferation, differentiation, migration) to uncover its biological function, followed by efforts to identify the molecular target responsible for the observed phenotype.
Table 2: Potential Molecular Target Classes for Oxazolone-Type Scaffolds Based on Related Heterocycles
| Target Class | Specific Example from Literature | Potential Therapeutic Area | Reference |
| G-Protein Coupled Receptors (GPCRs) | Neuropeptide S Receptor (NPSR) | Substance abuse disorders, anxiety | nih.gov |
| Kinases | PKBβ/AKT2 | Cancer (Glioblastoma) | nih.gov |
| Amyloidogenic Proteins | Transthyretin (TTR) | Amyloidosis | mdpi.com |
| Viral Proteins | M2 Channel, Polymerase Basic Protein 2 | Influenza | semanticscholar.org |
Development of Advanced Synthetic Methodologies for Sustainable Production
The translation of a promising chemical scaffold from the laboratory to clinical and commercial use requires efficient, scalable, and sustainable synthetic methods. Future research will focus on developing advanced synthetic protocols for this compound and its analogues, moving away from classical, multi-step procedures towards more streamlined and environmentally friendly approaches.
Key areas of development include:
Catalysis: The use of transition metal catalysts, such as palladium and copper, has become central to modern organic synthesis. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been effectively used to construct the C-C bonds necessary for creating libraries of pyrazole (B372694) and bipyridine analogues. mdpi.comnih.gov These methods offer high yields and functional group tolerance.
Green Chemistry: Employing environmentally benign solvents, reducing energy consumption (e.g., through microwave-assisted synthesis), and utilizing reusable catalysts are central to sustainable production. nih.gov
Table 3: Comparison of Synthetic Methodologies for Heterocyclic Compounds
| Methodology | Description | Advantages | Reference Example |
| Classical Multi-Step Synthesis | Traditional linear sequence of reactions with isolation of intermediates. | Well-established and reliable. | - |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using a palladium catalyst. | High efficiency, broad substrate scope, functional group tolerance. | Suzuki coupling for pyrazole synthesis. nih.gov |
| Tandem/Cascade Reactions | Multiple transformations occur in one pot without isolating intermediates. | Increased efficiency, reduced waste, atom economy. | Thio-Michael/aza-Morita–Baylis–Hillman tandem reaction. semanticscholar.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, often improved yields. | Microwave-assisted Suzuki coupling. nih.gov |
| Catalytic One-Pot Reactions | Use of a catalyst to facilitate a multi-component reaction in a single step. | High efficiency, rapid library generation. | DABCO-catalyzed synthesis of pyranopyrazoles. nih.gov |
Synergistic Application of Experimental and Computational Approaches in Chemical Biology and Drug Discovery
The integration of computational modeling with experimental validation is a powerful paradigm that accelerates the drug discovery process. This synergy allows for a more focused and resource-efficient exploration of a chemical scaffold's potential.
Molecular docking, a key computational tool, is frequently used to predict how a ligand might bind to its target protein. This was employed to understand the interactions between oxazolo[3,4-a]pyrazine antagonists and the NPSR, providing insights into the observed SAR. nih.gov Similarly, docking studies helped to elucidate the binding modes of novel transthyretin fibrillogenesis inhibitors. mdpi.com
A typical integrated workflow for the this compound scaffold would involve:
Computational Screening: Virtually screening the scaffold and its designed analogues against structural databases of known biological targets.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess binding stability.
In Silico ADME Prediction: Computationally estimating the absorption, distribution, metabolism, and excretion properties of designed analogues to prioritize compounds with better drug-like characteristics. nih.gov
Experimental Validation: Synthesizing the most promising candidates identified through computational work and evaluating them in biochemical and cell-based assays to confirm their activity and mechanism of action.
This iterative cycle of prediction and experimentation allows researchers to rapidly refine hypotheses and focus on compounds with the highest probability of success.
Table 4: A Synergistic Workflow for Drug Discovery
| Phase | Computational Approach | Experimental Approach | Objective |
| 1. Hit Identification | Virtual screening, pharmacophore modeling. | High-throughput screening (HTS). | Identify initial active compounds (hits). |
| 2. Hit-to-Lead Optimization | Molecular docking, SAR analysis, in silico ADME prediction. | Synthesis of analogues, in vitro potency and selectivity assays. | Improve potency, selectivity, and drug-like properties. |
| 3. Lead Characterization | Molecular dynamics simulations. | Biophysical binding assays (e.g., SPR, ITC), cell-based functional assays. | Confirm target engagement and cellular activity. |
| 4. Preclinical Evaluation | - | In vivo efficacy studies in animal models. | Assess therapeutic potential in a living system. |
By leveraging these advanced research and development strategies, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its future generations of analogues.
Q & A
Basic: What synthetic methodologies are optimized for 4-(3-chlorophenyl)oxazol-2(3H)-one, and how do reaction parameters influence yield and purity?
Answer:
The compound can be synthesized via a coupling–isomerization–elimination (CIE) sequence using acid chlorides and 1-aryl-substituted N-Boc propargyl carbamates. Key parameters include:
- Catalyst choice : Triethylamine or DBU for base-mediated reactions.
- Solvent optimization : Dichloromethane (DCM) or THF for balancing reactivity and solubility.
- Temperature control : Reactions typically proceed at 0–25°C to avoid side-product formation.
Yields (moderate to good, 45–78%) depend on substituent electronic effects; electron-withdrawing groups (e.g., -Cl) enhance cyclization efficiency .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Methylene protons (δ 4.15–4.54 ppm as singlets) and oxazolone carbonyl (δ ~155 ppm).
- IR spectroscopy : Distinct carbonyl stretches at 1753–1736 cm⁻¹ (oxazolone) and 1694–1661 cm⁻¹ (methylene ketone).
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How do substituents on the oxazolone ring influence biological activity and target binding?
Answer:
- Chlorophenyl positioning : Meta-substitution (3-chloro) enhances steric complementarity with hydrophobic pockets in sigma receptors, as shown in docking studies (e.g., Ki = 14.6 nM for sigma-2 receptors).
- Comparative SAR : Analogues with 4-fluorophenyl or biphenyl groups exhibit reduced binding affinity due to altered π-π stacking .
Advanced: What computational strategies predict interactions between this compound and biological targets?
Answer:
- Molecular docking (AutoDock/Vina) : Prioritizes binding poses with sigma-2 receptor models (PDB: 5HK1).
- MD simulations (AMBER/GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free energy calculations (MM/PBSA) : Quantify binding affinities (ΔG ~ -9.2 kcal/mol) .
Advanced: How can contradictions in reactivity data due to substituent effects be resolved?
Answer:
- Controlled comparative studies : Synthesize derivatives with systematic substituent variations (e.g., 3-Cl vs. 4-Cl phenyl, methoxy vs. methyl groups).
- Kinetic profiling : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., cyclization vs. elimination).
- DFT calculations : Map energy barriers for intermediates (e.g., ΔG‡ for oxazolone formation decreases by 3.1 kcal/mol with electron-withdrawing groups) .
Advanced: What in vitro assays evaluate the compound’s interaction with sigma receptors?
Answer:
- Radioligand displacement assays : Use [³H]-DTG for sigma-2 receptor binding (IC₅₀ values < 100 nM).
- Functional assays : Measure cAMP inhibition in HEK293 cells expressing sigma-2 receptors (EC₅₀ ~ 50 nM).
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., MDA-MB-231) to correlate receptor binding with apoptosis .
Advanced: How is the impact of chlorophenyl positioning on molecular stability analyzed?
Answer:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dimerization via amide bonds).
- Thermogravimetric analysis (TGA) : Decomposition temperatures correlate with substituent bulk (3-Cl: 298°C vs. 4-Cl: 285°C).
- Hammett analysis : Quantifies electronic effects (σₚ = +0.37 for 3-Cl) on hydrolysis rates .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7 v/v) eluent (Rf ~ 0.4).
- Recrystallization : Use ethanol/water mixtures (80:20) to yield >95% purity (HPLC).
- Centrifugal partition chromatography : For scale-up (>10 g) with polar solvent systems .
Advanced: How is metabolic stability assessed for this compound in preclinical studies?
Answer:
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS (t₁/₂ > 60 min indicates high stability).
- CYP450 inhibition screening : IC₅₀ values for CYP3A4 (>10 µM suggest low risk of drug-drug interactions).
- In vivo PK studies : Oral bioavailability in rodent models (e.g., Cmax ~ 1.2 µg/mL at 10 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
